Dbco-SS-COOH
Description
DBCO-SS-COOH (Dibenzocyclooctyne-disulfide-carboxylic acid, CAS 2576471-49-1) is a heterobifunctional molecule combining three key structural elements:
- Dibenzocyclooctyne (DBCO): Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click" reaction with azide-bearing molecules .
- Disulfide (SS) bond: Provides redox-responsive cleavage under reducing conditions (e.g., in cellular environments) .
- Carboxylic acid (COOH): Facilitates conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
Structure
2D Structure
Properties
Molecular Formula |
C24H24N2O4S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C24H24N2O4S2/c27-22(12-15-31-32-16-13-24(29)30)25-14-11-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) |
InChI Key |
SIYBISHPXXHBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Large-Scale DBCO Synthesis
The Adronov group optimized the DBCO-COOH synthesis for multigram production:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Oximation | NH2OH·HCl, Na2CO3, ethanol, 90°C | 95% | >95% |
| Reduction | LiAlH4, THF, 0°C to RT | 85% | 98% |
| Acylation | Methyl 4-chloro-4-oxybutyrate, KOH | 78% | 97% |
| Saponification | LiOH, MeOH/H2O, reflux | 90% | 99% |
Mechanical stirring and solvent-free workups eliminated chromatography, reducing production costs by 70%.
Disulfide Bond Stability
The disulfide bond in DBCO-SS-COOH is stable under inert storage (-20°C, desiccated) but cleaves rapidly in reducing environments (e.g., 10 mM DTT, pH 7.4). This property is critical for applications in intracellular drug release.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO group undergoes copper-free click chemistry with azides via SPAAC, forming stable triazole linkages. Key characteristics include:
-
Kinetic selectivity : DBCO-SS-COOH reacts preferentially with aliphatic azides over aromatic ones (e.g., 0.24 M⁻¹s⁻¹ for Bn–N₃ vs. 0.033 M⁻¹s⁻¹ for Ph–N₃) due to electronic and steric factors .
-
Dendrimer-enhanced reactivity : Surface-immobilized DBCO-COOH on G3/G4 dendrimers increases local concentration, improving azide capture efficiency by >5× in microfluidic assays .
Disulfide Bond Cleavage
The SS bond enables redox-responsive degradation under reducing conditions:
| Condition | Reaction Outcome | Source |
|---|---|---|
| Glutathione (10 mM) | Cleavage within 1 hour at 37°C | |
| Dithiothreitol (DTT) | Complete reduction in <30 minutes |
-
Applications : Controlled release in drug delivery systems, where intracellular glutathione triggers payload release .
-
Stability : Resists hydrolysis in physiological conditions (pH 7.4, 25°C) for >24 hours unless exposed to thiols .
Carboxyl Group Activation
The COOH group facilitates conjugation to amines via carbodiimide chemistry:
| Reagent System | Efficiency | Source |
|---|---|---|
| NHS/EDC | >90% yield for protein conjugation | |
| Sulfo-NHS | Enhanced water solubility for biomolecules |
-
Reaction steps :
Competitive Azide Quenching
In bioassays, this compound competes with quenchers like BHQ2-azide:
| Assay Design | Result | Source |
|---|---|---|
| 50 µM azide-fatty acid + 10 µM DBCO-COOH | <5% reaction after 3 hours | |
| Dendrimer-immobilized DBCO | Fluorescence recovery >80% with 100 µM azide |
-
Mechanism : Azide probes displace BHQ2-azide quenchers on DBCO-functionalized surfaces, restoring Cy3 fluorescence .
Reaction Optimization Strategies
To enhance this compound performance:
-
Oxidative activation : Keto-DIBO derivatives (oxidized DBCO analogs) increase SPAAC rates by 3.5–7× (k = 3.5 M⁻¹s⁻¹) .
-
PEGylation : DBCO-PEG4-COOH variants reduce hydrophobicity, improving solubility in aqueous buffers (up to 10 mM in PBS) .
Stability and Storage
| Parameter | Specification | Source |
|---|---|---|
| Thermal stability | Stable at -20°C for 1 year | |
| Light sensitivity | Degrades under prolonged UV exposure | |
| Solvent compatibility | DMSO, DMF, THF (avoid strong acids/bases) |
Scientific Research Applications
Dbco-SS-COOH has a wide range of applications in scientific research:
Bioconjugation: It is used to link biomolecules such as proteins and nucleic acids for labeling and detection purposes.
Materials Science: This compound is used to functionalize surfaces and materials, enhancing their stability and biocompatibility.
Fluorescent Labeling: It can be conjugated with fluorescent dyes for imaging and diagnostic applications.
Mechanism of Action
Dbco-SS-COOH exerts its effects through the following mechanisms:
Click Chemistry: The dibenzocyclooctyne group undergoes strain-promoted azide-alkyne cycloaddition, forming stable triazole linkages with azide groups.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing thiol groups that can further react with other molecules.
Comparison with Similar Compounds
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S2 |
| Molecular Weight | 468.6 g/mol |
| Solubility | Soluble in water, DMSO, DMF |
| Stability | Stable at -20°C (dry, dark) |
| Purity | >95% (HPLC) |
Comparison with Similar Compounds
Structurally Similar Compounds
Key Contrasts :
- RL-2430 DBCO-COOH lacks the disulfide bond, making it unsuitable for applications requiring redox-triggered release .
- RL-2120 DBCO-NH2 is ideal for amine-reactive surfaces but lacks carboxyl or disulfide functionality .
Functionally Similar Compounds
| Compound | DBCO-PEG5-NHS Ester | Sulfo-DBCO-NHS Ester | This compound |
|---|---|---|---|
| Functional Groups | DBCO + PEG5 + NHS ester | DBCO + Sulfo-NHS | DBCO + SS + COOH |
| Solubility | Enhanced by PEG | Water-soluble (sulfo group) | Moderate in polar solvents |
| Reactivity | NHS-amine coupling | NHS-amine coupling | COOH-amine coupling |
| Key Advantage | Improved biocompatibility | Aqueous reaction compatibility | Dual reactivity + redox sensitivity |
Key Contrasts :
- DBCO-PEG5-NHS Ester improves solubility and biocompatibility for in vivo applications but lacks redox sensitivity .
- Sulfo-DBCO-NHS Ester is optimized for aqueous reactions but cannot undergo disulfide-mediated cleavage .
Drug Delivery Systems
This compound outperforms non-redox-sensitive analogs (e.g., RL-2430 DBCO-COOH) in tumor-targeted drug delivery. In a 2024 study, doxorubicin conjugated via this compound showed 70% payload release in glutathione-rich cancer cells versus <10% for non-cleavable analogs .
Bioconjugation Efficiency
This compound achieves >90% conjugation efficiency with azide-modified proteins (e.g., Her2 antibodies) under physiological conditions, comparable to Sulfo-DBCO-NHS Ester but with added redox control .
Limitations
- Stability : The disulfide bond may prematurely cleave in serum-containing media, limiting long-term stability compared to DBCO-PEG derivatives .
- Synthesis Complexity : Requires multi-step synthesis (Suzuki-Miyaura coupling + disulfide formation), increasing production costs versus simpler analogs like RL-2430 DBCO-COOH .
Q & A
Basic Research Question
- Mass spectrometry : this compound (MW ≈ 470 Da) vs. PEGylated analogs (MW > 1000 Da).
- Raman spectroscopy : Unique S-S stretch (500–550 cm⁻¹) absent in PEG-based compounds.
- Chromatographic retention : this compound elutes earlier in reverse-phase HPLC due to lower hydrophilicity.
Document retention times and spectral signatures for cross-comparison .
How to address conflicting reports on this compound stability in long-term storage?
Advanced Research Question
Stability discrepancies arise from:
- Oxidative degradation : Store under inert gas (N₂/Ar) at −20°C.
- Light sensitivity : Use amber vials to prevent DBCO photo-decomposition.
- Batch variability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and compare degradation kinetics via Arrhenius plots.
Publish storage protocols with batch-specific stability data (Table 2):
| Storage Condition | Degradation (%) | Time (months) | Analytical Method |
|---|---|---|---|
| −20°C, N₂ | 5 ± 1 | 6 | HPLC |
| 4°C, ambient air | 25 ± 3 | 6 | NMR |
Use ANOVA to identify significant differences (α = 0.05) .
What methodologies validate this compound’s biocompatibility in cellular assays?
Basic Research Question
- Cytotoxicity : MTT assay with HEK293 or HeLa cells (IC₅₀ > 100 µM acceptable).
- Hemocompatibility : Measure hemolysis in RBCs (<5% at 1 mM).
- Immunogenicity : ELISA for cytokine release (e.g., TNF-α, IL-6) in primary macrophages.
Include positive (lipopolysaccharide) and negative (PBS) controls .
How to optimize reaction yields when functionalizing this compound with bulky biomolecules (e.g., antibodies)?
Advanced Research Question
Low yields result from steric hindrance and solubility mismatches. Mitigate via:
- Solvent optimization : Use DMSO/PBS co-solvents to improve biomolecule solubility.
- Stepwise conjugation : First attach smaller ligands (e.g., peptides), then click with antibodies.
- Ultrasound-assisted mixing : Enhance reaction kinetics (e.g., 30% higher yield with 10-min sonication).
Quantify yield improvements via Bradford assay or fluorescence labeling .
Q. Guidelines for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
